1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperidin-1-yl substituent, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and acetylphenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione: can be compared with other pyrrolidine-2,5-dione derivatives and piperidine-containing compounds.
Dipyridamole Related Compounds: These compounds share structural similarities and are used in similar research contexts.
Uniqueness
- The unique combination of the pyrrolidine-2,5-dione core, piperidin-1-yl group, and acetylphenyl group gives this compound distinct chemical and biological properties.
- Its specific functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(23)14-5-7-16(8-6-14)21-18(24)12-17(19(21)25)20-10-3-2-4-15(20)9-11-22/h5-8,15,17,22H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYAWROGSPNSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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